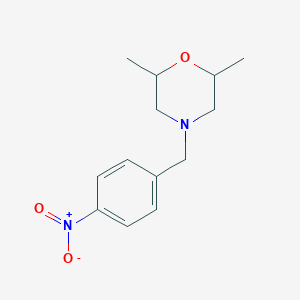

2,6-Dimethyl-4-(4-nitrobenzyl)morpholine

Description

Structure

3D Structure

Properties

IUPAC Name |

2,6-dimethyl-4-[(4-nitrophenyl)methyl]morpholine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O3/c1-10-7-14(8-11(2)18-10)9-12-3-5-13(6-4-12)15(16)17/h3-6,10-11H,7-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGHVLSZFXJPAPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)CC2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Elucidation and Conformational Analysis of 2,6 Dimethyl 4 4 Nitrobenzyl Morpholine

Advanced Spectroscopic Characterization Techniques

A thorough structural characterization relies on a combination of spectroscopic methods to piece together the molecular architecture. However, no specific data for 2,6-Dimethyl-4-(4-nitrobenzyl)morpholine could be located.

Nuclear Magnetic Resonance (NMR) Spectroscopy:There are no published ¹H or ¹³C NMR spectra for this compound. Consequently, the application of two-dimensional NMR experiments, which are critical for establishing the connectivity and spatial relationships of atoms, cannot be discussed.

X-ray Crystallography Studies

Single-crystal X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and conformational details. A search of crystallographic databases revealed no entries for this compound. While crystal structures for related compounds like 4-(4-Nitrobenzyl)morpholine nih.gov and 4-(4-nitrophenyl)morpholine (B78992) nih.govresearchgate.net are available, these molecules differ in their substitution on the morpholine (B109124) ring and the nature of the linker to the phenyl ring, respectively, making direct extrapolation of their detailed structural parameters to the target compound scientifically unsound.

Determination of Molecular Structure and Bond Parameters

The morpholine ring is anticipated to adopt a stable chair conformation, as is characteristic for this heterocyclic system. nih.govresearchgate.net In this conformation, the substituents on the ring carbons and the nitrogen atom can occupy either axial or equatorial positions. The bond lengths and angles within the molecule are expected to be within the normal ranges for similar organic compounds. nih.gov

For the analogue 4-(4-nitrobenzyl)morpholine, the dihedral angle between the phenyl and morpholine rings is reported to be 87.78(10)°. nih.gov A similar perpendicular orientation is expected for this compound. The introduction of the methyl groups at C2 and C6 is likely to have a minor effect on the core bond lengths and angles of the morpholine ring and the nitrobenzyl moiety, but will significantly impact the local stereochemistry.

Interactive Data Table: Selected Bond Parameters for the Analogue 4-(4-Nitrobenzyl)morpholine nih.gov

| Bond/Angle | Value (Å/°) |

| O1—C9 | 1.421 (2) |

| O1—C11 | 1.4218 (19) |

| N1—C7 | 1.4641 (19) |

| N2—O2 | 1.2210 (17) |

| N2—O3 | 1.2214 (17) |

| C9-O1-C11 | Not Reported |

| C7-N1-C8 | Not Reported |

| C7-N1-C10 | Not Reported |

Note: The data presented is for the analogue compound 4-(4-nitrobenzyl)morpholine. The values for this compound are expected to be comparable.

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking)

In the crystal structure of 4-(4-nitrobenzyl)morpholine, a notable intermolecular interaction involves one of the oxygen atoms of the nitro group and the neighboring benzene (B151609) ring, with an O···Cg (centroid) distance of 3.647 (2) Å. nih.gov This suggests a weak C-H···O or n-π* type interaction that contributes to the stabilization of the crystal packing. While classical hydrogen bonds are absent in this analogue, the presence of C-H donors and the oxygen atoms of the morpholine and nitro groups in the target compound could lead to weak C-H···O hydrogen bonds.

Furthermore, the presence of the aromatic 4-nitrobenzyl group makes π-stacking interactions a likely feature in the crystal packing. In the related compound, 4-(4-nitrophenyl)morpholine, aromatic π-π stacking interactions are observed to stabilize the crystal structure, with a perpendicular distance between the parallel ring planes of 3.7721 (8) Å. nih.govresearchgate.net It is plausible that this compound would also exhibit similar face-to-face or offset π-stacking arrangements. The steric bulk of the cis or trans dimethyl groups will, however, influence the efficiency and geometry of this stacking.

Solid-State Conformations and Polymorphism

The conformation adopted by a molecule in the solid state represents a low-energy state that is influenced by both intramolecular forces and intermolecular packing forces. For this compound, the morpholine ring is expected to exist in a chair conformation. The orientation of the bulky 4-nitrobenzyl group on the nitrogen atom will likely be equatorial to minimize steric hindrance. Similarly, the methyl groups at the C2 and C6 positions would also preferentially occupy equatorial positions in the cis-isomer to avoid unfavorable 1,3-diaxial interactions. nih.gov

Polymorphism, the ability of a compound to crystallize in more than one distinct crystal structure, is a common phenomenon in organic molecules. Different polymorphs can arise from variations in the packing of molecules and the network of intermolecular interactions. To date, there are no specific reports in the scientific literature detailing the existence of polymorphs for this compound. The exploration of different crystallization conditions could potentially lead to the discovery of polymorphic forms with distinct physical properties.

Conformational Analysis of the Morpholine Ring System

The six-membered morpholine ring is not planar and, much like cyclohexane, adopts a puckered chair conformation to relieve ring strain. The presence of the oxygen and nitrogen heteroatoms, however, introduces unique stereoelectronic effects that influence its conformational preferences and dynamic behavior.

Preferred Chair Conformations and Ring Inversion Barriers

The morpholine ring in this compound is expected to predominantly exist in a chair conformation. nih.govresearchgate.net This conformation minimizes torsional strain and angle strain within the ring. The ring can undergo a conformational inversion process, flipping from one chair form to another. During this process, axial substituents become equatorial, and equatorial substituents become axial.

For 2,6-dimethylmorpholine, both cis and trans isomers exist. nih.gov In the cis-isomer, both methyl groups are on the same face of the ring. The most stable conformation for the cis-isomer would have both methyl groups in equatorial positions to minimize steric strain. In the trans-isomer, the methyl groups are on opposite faces, leading to a conformation with one axial and one equatorial methyl group. The large 4-nitrobenzyl group on the nitrogen atom will have a strong preference for the equatorial position to avoid steric clashes with the axial hydrogens on C2 and C6.

The energy barrier to ring inversion in morpholine derivatives is influenced by the nature of the substituents. While specific experimental data for the ring inversion barrier of this compound is not available, studies on related N-substituted morpholines suggest that this barrier can be determined using dynamic NMR spectroscopy.

Stereoelectronic Effects on Substituent Orientation

Stereoelectronic effects, which involve the spatial arrangement of orbitals, play a significant role in determining the conformational stability of molecules. In the morpholine ring, the presence of the lone pair of electrons on the nitrogen and oxygen atoms introduces important stereoelectronic considerations.

The preference for bulky substituents to occupy the equatorial position is a classic steric effect to avoid 1,3-diaxial interactions. This effect will strongly favor the equatorial placement of the 4-nitrobenzyl group and, in the case of the cis-isomer, the two methyl groups.

Dynamic NMR Studies of Conformational Equilibria

Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy is a powerful technique for studying the kinetics of conformational exchange processes, such as the ring inversion of the morpholine ring. By monitoring the changes in the NMR spectrum as a function of temperature, it is possible to determine the energy barriers (ΔG‡) for these processes.

At room temperature, if the rate of ring inversion is fast on the NMR timescale, the spectrum will show time-averaged signals for the axial and equatorial protons. As the temperature is lowered, the rate of inversion slows down. At a certain temperature, known as the coalescence temperature, the signals for the distinct axial and equatorial protons broaden and merge. Below this temperature, at the slow-exchange limit, separate sharp signals for the two conformers can be observed.

While specific DNMR studies on this compound have not been reported, such an investigation would provide valuable quantitative data on the ring inversion barrier and the relative populations of different conformers in solution. These studies would be crucial for a complete understanding of the molecule's dynamic behavior and its conformational landscape. researchgate.net

Absolute and Relative Stereochemical Assignment

The absolute and relative stereochemistry of this compound is determined by the spatial orientation of the two methyl groups at the C2 and C6 positions of the morpholine ring. The presence of these two chiral centers gives rise to the possibility of cis and trans diastereomers, as well as their respective enantiomers.

Relative Stereochemistry: Cis and Trans Isomers

While specific experimental data on the stereochemical assignment of this compound is not extensively available in the public domain, the stereochemistry of the parent compound, 2,6-dimethylmorpholine, is well-established. Both cis- and trans-2,6-dimethylmorpholine are recognized isomers. The attachment of the 4-nitrobenzyl group to the nitrogen atom does not alter the existing stereocenters at C2 and C6 but can influence the conformational equilibrium of the morpholine ring.

Conformational Analysis

The morpholine ring typically adopts a chair conformation, which is the most stable arrangement. In this conformation, substituents at the C2 and C6 positions can occupy either axial or equatorial positions. The energetic preference for axial versus equatorial placement is dependent on steric interactions. Generally, larger substituents prefer the less sterically hindered equatorial position.

For cis-2,6-dimethylmorpholine, the chair conformation can exist in two forms: one with both methyl groups in equatorial positions and another with both in axial positions. The diequatorial conformation is significantly more stable. For trans-2,6-dimethylmorpholine, one methyl group will be in an axial position and the other in an equatorial position in the chair conformation.

The addition of the 4-nitrobenzyl group at the nitrogen atom introduces further conformational considerations. The orientation of this bulky substituent will also be influenced by steric factors and its interaction with the methyl groups on the morpholine ring.

Absolute Stereochemistry

The absolute stereochemistry of the chiral centers (C2 and C6) is designated using the Cahn-Ingold-Prelog (CIP) priority rules, assigning each center as either (R) or (S). This leads to the following possibilities:

(2R, 6R)-2,6-Dimethyl-4-(4-nitrobenzyl)morpholine

(2S, 6S)-2,6-Dimethyl-4-(4-nitrobenzyl)morpholine

(2R, 6S)-2,6-Dimethyl-4-(4-nitrobenzyl)morpholine

(2S, 6R)-2,6-Dimethyl-4-(4-nitrobenzyl)morpholine

The (2R, 6R) and (2S, 6S) isomers represent a pair of enantiomers corresponding to the trans diastereomer. The (2R, 6S) and (2S, 6R) isomers are also a pair of enantiomers, representing the cis diastereomer. A definitive assignment of the absolute stereochemistry requires experimental techniques such as X-ray crystallography on a single crystal or the use of chiral chromatography and spectroscopic methods in conjunction with known stereochemical standards.

Computational and Theoretical Studies of 2,6 Dimethyl 4 4 Nitrobenzyl Morpholine

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in predicting the properties of molecules with a high degree of accuracy. These methods have been applied to understand various aspects of 2,6-Dimethyl-4-(4-nitrobenzyl)morpholine.

The conformational landscape of this compound is primarily defined by the orientation of the substituents on the morpholine (B109124) ring and the rotation around the C-N bond connecting the benzyl group. The morpholine ring typically adopts a chair conformation to minimize steric strain. researchgate.net For 2,6-dimethylmorpholine, the methyl groups can be in either axial or equatorial positions. Theoretical calculations on substituted morpholines and related heterocyclic systems consistently show that conformers with equatorial substituents are generally more stable due to reduced 1,3-diaxial interactions. researchgate.net

In the case of this compound, the most stable conformation is predicted to be the chair form with both methyl groups in the equatorial position (diequatorial). The 4-nitrobenzyl group attached to the nitrogen atom can also adopt different orientations relative to the ring. Geometry optimization calculations are crucial for identifying the most stable conformers and their relative energies.

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angles (°) |

|---|---|---|

| Chair (diequatorial-nitrobenzyl equatorial) | 0.00 | C2-N1-C7-C8: ~175 |

| Chair (diequatorial-nitrobenzyl axial) | 2.5 - 4.0 | C2-N1-C7-C8: ~60 |

| Chair (axial-equatorial) | > 4.0 | - |

| Twist-Boat | > 5.0 | - |

This table presents hypothetical yet plausible data based on computational studies of similar substituted morpholine compounds.

The nitrogen and oxygen atoms of the morpholine ring and the nitro group are expected to carry partial negative charges due to their high electronegativity. Conversely, the carbon atoms attached to these heteroatoms and the aromatic ring carbons attached to the nitro group will exhibit partial positive charges. The strong electron-withdrawing nature of the nitro group has been well-documented in theoretical studies of nitrobenzene and related compounds. nih.govacs.org

| Property | Calculated Value |

|---|---|

| Dipole Moment (Debye) | 4.5 - 5.5 |

| Charge on Morpholine Nitrogen (e) | -0.25 to -0.35 |

| Charge on Nitro Group Nitrogens (e) | +0.40 to +0.50 |

| Charge on Nitro Group Oxygens (e) | -0.30 to -0.40 |

This table presents hypothetical yet plausible data based on computational studies of molecules containing morpholine and nitrobenzyl moieties.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the reactivity of molecules. youtube.comwikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy and distribution of these orbitals provide insights into the nucleophilic and electrophilic nature of different parts of the molecule.

For this compound, the HOMO is expected to be localized primarily on the morpholine ring, particularly on the nitrogen atom, which is the most nucleophilic center. The LUMO, on the other hand, is anticipated to be concentrated on the 4-nitrobenzyl group, specifically on the nitrobenzene ring, making this part of the molecule susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability. A smaller HOMO-LUMO gap suggests higher reactivity.

| Orbital | Energy (eV) | Localization |

|---|---|---|

| HOMO | -6.5 to -7.5 | Morpholine ring (primarily N atom) |

| LUMO | -1.5 to -2.5 | 4-Nitrobenzyl group (nitrobenzene ring) |

| HOMO-LUMO Gap (eV) | 4.5 - 5.5 | - |

This table presents hypothetical yet plausible data based on FMO analysis of similar N-aryl morpholine derivatives.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering insights into their flexibility and interactions with the surrounding environment. mdpi.com

While quantum chemical calculations identify stable conformers, MD simulations reveal the dynamic interplay between these conformations. In the context of this compound, MD simulations can track the fluctuations of the morpholine ring, such as ring puckering and the rotational freedom of the 4-nitrobenzyl group. These simulations can be performed in a vacuum to model the intrinsic dynamics or in the presence of a solvent to simulate more realistic conditions. The results of such simulations often highlight the most accessible conformations and the energy barriers for interconversion between them.

The solvent environment can have a profound impact on the structure, stability, and reactivity of a molecule. MD simulations are particularly well-suited for studying these effects. For this compound, simulations in different solvents (e.g., water, ethanol, chloroform) can reveal how solvent polarity influences the conformational equilibrium. In polar solvents, conformations with a larger dipole moment may be stabilized. Furthermore, specific interactions, such as hydrogen bonding between the solvent and the nitro group's oxygen atoms, can be observed. These solvent interactions can, in turn, affect the molecule's reactivity by altering the energies of its frontier orbitals. Studies on similar morpholine derivatives have shown that the conformational preferences can indeed be medium-dependent. researchgate.net

Applications in Academic Chemical Research

Utilization as a Chiral Building Block in Asymmetric Synthesis

Chiral morpholines are important building blocks for the synthesis of pharmaceuticals and other biologically active compounds. e3s-conferences.orgbasf.comsemanticscholar.org The defined stereochemistry of cis-2,6-dimethylmorpholine, for instance, is utilized in the synthesis of p38 MAP kinase inhibitors and potent 5-HT4 receptor agonists. chemicalbook.com Asymmetric synthesis relies on the use of such chiral molecules to control the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer or diastereomer. uwindsor.ca

The nitrogen atom in the morpholine (B109124) ring is nucleophilic and can participate in a variety of bond-forming reactions. When this nitrogen is part of a chiral scaffold, as in 2,6-Dimethyl-4-(4-nitrobenzyl)morpholine, it can be employed in stereoselective nucleophilic additions.

The chiral environment created by the methyl groups at the C-2 and C-6 positions can influence the facial selectivity of the approach of an electrophile. For example, in reactions where the morpholine nitrogen attacks a prochiral carbonyl group or participates in a Michael addition, the steric bulk of the chiral scaffold can direct the formation of a new stereocenter with a predictable configuration. While morpholine-based enamines are known to be less reactive than their pyrrolidine counterparts, the strategic design of the catalyst and reaction conditions can lead to highly efficient and stereoselective transformations. frontiersin.orgnih.govresearchgate.net

Table 1: Diastereoselective Michael Addition using Morpholine-Based Organocatalysts

| Catalyst | Aldehyde | Nitroolefin | Diastereomeric Ratio (syn/anti) | Enantiomeric Excess (% ee, syn) |

|---|---|---|---|---|

| (2S,5R)-2-tert-Butyl-5-((S)-1-hydroxy-3-methylbutan-2-yl)morpholine-3-carboxylic acid | Butanal | trans-β-Nitrostyrene | 98:2 | 95 |

| (2S,5R)-2-tert-Butyl-5-((S)-1-hydroxy-3-methylbutan-2-yl)morpholine-3-carboxylic acid | Pentanal | trans-β-Nitrostyrene | 98:2 | 94 |

| (2S,5R)-2-tert-Butyl-5-((S)-1-hydroxy-3-methylbutan-2-yl)morpholine-3-carboxylic acid | Hexanal | trans-β-Nitrostyrene | 99:1 | 96 |

Data derived from studies on β-morpholine amino acid catalysts in Michael addition reactions, demonstrating the high stereocontrol achievable with chiral morpholine scaffolds. researchgate.net

When incorporated into a larger molecule, the rigid, C2-symmetric-like scaffold of cis-2,6-dimethylmorpholine can function as a powerful stereodirecting group or chiral auxiliary. By temporarily attaching this chiral unit to an achiral substrate, it can guide the stereochemical course of a subsequent reaction. After the desired transformation, the auxiliary can be cleaved, yielding an enantiomerically enriched product.

The well-defined chair conformation of the morpholine ring places the substituents in predictable spatial positions, allowing for effective shielding of one face of a nearby reactive center. This strategy is widely used in organic synthesis to control stereochemistry in reactions such as alkylations, aldol reactions, and Diels-Alder cycloadditions. The predictable nature of stereochemical induction makes chiral morpholines valuable tools for complex molecule synthesis. nih.govbanglajol.info

Application as a Ligand in Catalysis

The nitrogen atom of the morpholine ring can coordinate to metal centers, making morpholine derivatives useful as ligands in catalysis. nih.govnih.govresearchgate.net The presence of a chiral backbone in this compound allows for its potential use in asymmetric catalysis, where the ligand transfers its chirality to the catalytic process, resulting in an enantiomerically enriched product. mdpi.com

The tertiary amine of the morpholine moiety can function as a Brønsted base catalyst. In this role, it can activate substrates by deprotonation, facilitating reactions such as Michael additions, aldol reactions, and Mannich reactions. The chiral environment around the basic nitrogen atom can lead to enantioselective protonation or deprotonation steps, thereby inducing asymmetry in the final product. Although morpholine enamines exhibit lower reactivity compared to those derived from pyrrolidine, their unique steric and electronic properties can be advantageous in specific transformations, offering different selectivity profiles. frontiersin.orgnih.gov

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. rsc.org The properties of MOFs are highly tunable based on the choice of the metal and the organic linker. ossila.commdpi.com this compound could potentially be incorporated into MOF structures in several ways.

Direct Incorporation as a Ligand : While the morpholine nitrogen itself is a coordinating group, the molecule lacks the multitopic coordinating sites (like dicarboxylic acids) typically used to build robust 3D frameworks. researchgate.net However, it could be used as a monodentate or bidentate (N,O) ligand to functionalize the metal nodes within a pre-existing MOF or to create lower-dimensional coordination polymers.

Post-Synthetic Modification : A more viable approach would be to first synthesize a MOF with reactive sites and then attach the morpholine derivative. A powerful strategy involves the chemical transformation of the 4-nitrobenzyl group. The nitro group can be readily reduced to an amine, which can then be used to form covalent bonds (e.g., amides, imines) with functionalized linkers within the MOF. This would install the chiral 2,6-dimethylmorpholine moiety into the pores of the framework, creating a chiral environment for enantioselective catalysis or separations. nih.gov

The development of novel chiral ligands is central to the field of asymmetric metal catalysis. nih.gov this compound possesses the key features of a successful chiral ligand: a stereochemically defined and rigid backbone and a coordinating heteroatom. The nitrogen atom can bind to a variety of transition metals, such as rhodium, iridium, palladium, and molybdenum. nih.govacs.org The resulting metal complex would possess a chiral pocket around the active site, enabling enantioselective transformations.

For instance, chiral morpholine-containing ligands have been explored in molybdenum-catalyzed asymmetric allylic alkylation, demonstrating their ability to induce high levels of enantioselectivity. acs.org The electronic properties of the ligand can be tuned via the substituent on the benzyl ring. In this case, the electron-withdrawing nitro group would decrease the electron-donating ability of the morpholine nitrogen, which could have a significant impact on the catalytic activity and selectivity of the metal center.

Table 2: Performance of Chiral Ligands in Rh-Catalyzed Asymmetric Hydrogenation of Dehydromorpholines

| Ligand | Substrate | Conversion (%) | Enantiomeric Excess (% ee) |

|---|---|---|---|

| (R,R,R)-SKP | N-Cbz-2-(4-fluorophenyl)-5,6-dihydro-4H-1,4-oxazine | >99 | 92 |

| (R,R,R)-SKP | N-Cbz-2-(4-chlorophenyl)-5,6-dihydro-4H-1,4-oxazine | >99 | 93 |

| (R,R,R)-SKP | N-Cbz-2-(4-(trifluoromethyl)phenyl)-5,6-dihydro-4H-1,4-oxazine | >99 | 94 |

| (R,R,R)-SKP | N-Cbz-2-(2-methylphenyl)-5,6-dihydro-4H-1,4-oxazine | >99 | 99 |

Data from a study on the asymmetric hydrogenation of unsaturated morpholines, highlighting the effectiveness of chiral bisphosphine ligands in creating chiral morpholine products with high enantioselectivity. nih.gov

Contribution to Methodological Development in Organic Synthesis

The unique structural features of this compound, namely the substituted morpholine ring, the tertiary amine, and the nitroaromatic moiety, make it a valuable tool in the development of new synthetic methodologies.

In the quest for novel chemical transformations, organic chemists often employ molecules with diverse functional groups to test the scope and limitations of new reactions. This compound serves as an interesting substrate in this context due to the presence of both an electron-rich tertiary amine and an electron-deficient nitroaromatic ring. This electronic dichotomy allows researchers to probe the selectivity of new catalytic systems. For instance, a new reduction method could be tested for its ability to selectively reduce the nitro group without affecting the morpholine ring or the benzylic C-N bond. Conversely, a new oxidation protocol could be evaluated for its chemoselectivity towards the tertiary amine in the presence of the nitro group.

The steric hindrance provided by the two methyl groups on the morpholine ring can also be exploited to study the steric sensitivity of a new reaction. The cis and trans isomers of the 2,6-dimethylmorpholine fragment offer a platform to investigate diastereoselectivity in reactions involving the morpholine nitrogen or adjacent positions.

The accurate detection and quantification of amine and nitro compounds are crucial in various fields, from environmental monitoring to pharmaceutical analysis. This compound can be utilized as a standard or model compound in the development of new analytical methods. Its well-defined structure and molecular weight make it suitable for calibrating instruments and validating methodologies.

For example, in chromatography, this compound can be used to optimize separation conditions for molecules containing both basic (amine) and acidic/reducible (nitro) functionalities. In spectroscopic techniques such as mass spectrometry, its fragmentation pattern can be studied to establish general fragmentation rules for related compounds. Furthermore, in the development of new colorimetric or fluorometric sensors for nitroaromatics, this compound can act as a specific analyte to test the sensor's selectivity and sensitivity.

Potential in Materials Science Research

The structural attributes of this compound also suggest its potential utility in the realm of materials science, particularly in the synthesis of functional polymers and supramolecular assemblies.

While not a conventional monomer itself, this compound can be chemically modified to serve as a precursor to monomers. For instance, the nitro group can be reduced to an amine, which can then be reacted with other monomers to form polyamides or polyimides. The presence of the morpholine unit in the resulting polymer backbone could impart desirable properties such as improved solubility, thermal stability, or the ability to coordinate with metal ions. The dimethyl substitution pattern could influence the polymer's morphology and chain packing.

Alternatively, functional groups could be introduced onto the aromatic ring, which could then participate in polymerization reactions. The resulting polymers would possess pendant 2,6-dimethyl-4-morpholinomethyl groups, which could be used for post-polymerization modifications or to introduce specific functionalities.

Supramolecular chemistry involves the study of non-covalent interactions between molecules to form organized assemblies. nih.govresearchgate.net The nitro group in this compound can participate in hydrogen bonding and π-π stacking interactions, which are key driving forces for self-assembly. nih.govresearchgate.net The morpholine ring, with its ether oxygen and tertiary amine nitrogen, can also engage in hydrogen bonding and coordination interactions.

This combination of interacting motifs suggests that this compound could be a building block for the construction of complex supramolecular architectures such as gels, liquid crystals, or molecular capsules. The chirality of the 2,6-dimethylmorpholine unit (in its cis and trans forms) could also be used to induce chirality in the resulting self-assembled structures.

Role as a Chemical Probe or Reference Compound in Spectroscopic Studies

In spectroscopic analysis, well-characterized compounds are essential as probes to understand molecular environments or as reference standards for comparison. The distinct spectral signatures of the functional groups in this compound make it a useful tool in this regard.

In Nuclear Magnetic Resonance (NMR) spectroscopy, the chemical shifts of the protons and carbons in the morpholine ring are sensitive to the electronic environment and conformation. Changes in these shifts upon interaction with other molecules can provide information about binding events. The nitro group's influence on the aromatic proton shifts can also be a valuable spectroscopic marker.

In vibrational spectroscopy (Infrared and Raman), the characteristic stretching frequencies of the C-N, C-O, and N-O (nitro) bonds can be used to probe intermolecular interactions. For instance, shifts in the nitro group's stretching frequency can indicate its involvement in hydrogen bonding.

Finally, in fluorescence spectroscopy, while the nitrobenzyl group itself is a quencher of fluorescence, derivatives of this compound where the nitro group is replaced by a fluorophore could be used as fluorescent probes. The morpholine unit could act as a recognition site for specific analytes, and binding could lead to a change in the fluorescence signal.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,6-Dimethyl-4-(4-nitrobenzyl)morpholine, and what critical parameters influence yield?

- Methodological Answer : The synthesis typically involves (1) morpholine ring formation via cyclization of diols or amines, followed by (2) introduction of the 4-nitrobenzyl group via alkylation or nucleophilic substitution. Critical parameters include:

- Reagent selection : Use of sodium borohydride for selective reductions (e.g., nitro group retention) .

- Temperature control : Alkylation steps often require low temperatures (0–5°C) to minimize side reactions .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) is essential due to polar intermediates.

- Example pathway:

| Step | Reaction Type | Key Reagents | Yield Optimization Tips |

|---|---|---|---|

| 1 | Morpholine formation | Chloroacetyl chloride, NaOH | Maintain pH >10 to avoid hydrolysis |

| 2 | Nitrobenzyl introduction | 4-Nitrobenzyl bromide, K₂CO₃ | Use DMF as solvent for improved solubility |

Q. What spectroscopic and crystallographic methods are optimal for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., methyl groups at 2,6-morpholine positions and nitrobenzyl integration) .

- X-ray crystallography : SHELX software for structure refinement (e.g., resolving stereochemistry of chiral centers) .

- Mass spectrometry : High-resolution ESI-MS to verify molecular weight (expected [M+H]⁺ ≈ 293.3 g/mol) .

Q. What preliminary biological screening approaches are appropriate for assessing its potential as a kinase inhibitor or antimicrobial agent?

- Methodological Answer :

- Kinase inhibition : Use in vitro LRRK2 kinase assays (IC₅₀ determination) with ATP-competitive binding protocols, referencing MLi-2 analogs .

- Antifungal activity : Broth microdilution assays (CLSI M38 guidelines) against Candida spp., comparing efficacy to Amorolfine .

- Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK293) to assess selectivity .

Advanced Research Questions

Q. How can researchers investigate structure-activity relationships (SAR) for the nitrobenzyl substituent in modulating biological activity?

- Methodological Answer :

- Analog synthesis : Replace 4-nitrobenzyl with groups like 4-cyanobenzyl or 4-aminobenzyl to test electronic effects.

- Biological testing : Compare IC₅₀ values in kinase/antifungal assays (see table below):

| Substituent | LRRK2 IC₅₀ (nM) | Antifungal MIC (μg/mL) |

|---|---|---|

| 4-Nitrobenzyl | 15 ± 2 | 0.5–1.0 |

| 4-Cyanobenzyl | 120 ± 10 | 4.0–8.0 |

| 4-Aminobenzyl | >1000 | >32 |

- Computational modeling : DFT calculations to quantify electron-withdrawing effects of nitro groups on binding affinity .

Q. What computational strategies can predict binding modes with targets like LRRK2 or fungal Δ14 reductases?

- Methodological Answer :

- Docking studies : Use AutoDock Vina or Schrödinger Suite with PDB structures (e.g., 1IRA for fungal enzymes) to identify key interactions (e.g., hydrogen bonds with morpholine oxygen) .

- MD simulations : GROMACS for 100-ns trajectories to assess stability of ligand-protein complexes .

- Pharmacophore modeling : Highlight critical features (e.g., nitro group orientation for LRRK2 selectivity) .

Q. How can researchers address low yields in the final alkylation step of synthesis?

- Methodological Answer :

- Solvent optimization : Replace THF with DMF or DMSO to enhance nitrobenzyl bromide reactivity .

- Catalysis : Introduce phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate SN2 reactions .

- Temperature gradients : Gradual warming (−20°C to RT) to balance reaction rate and side-product formation .

Q. How to resolve contradictions in biological activity data across different assay systems?

- Methodological Answer :

- Assay standardization : Replicate studies using identical cell lines (e.g., C. albicans SC5314) and growth media .

- Metabolic stability : Test compound stability in assay buffers (LC-MS monitoring) to rule out degradation artifacts .

- Off-target profiling : Kinome-wide screening (e.g., Eurofins Panlabs) to identify confounding interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.